molecular formula C18H14FN7O B6087519 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B6087519
M. Wt: 363.3 g/mol
InChI Key: JWFBRCCANFNDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C18H14FN7O and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is 363.12438626 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromodomain and Extraterminal Inhibitors

This compound has been identified as a potential bivalent bromodomain and extraterminal (BET) inhibitor . BET inhibitors are promising therapeutic agents in cancer treatment because they can downregulate oncogenes such as c-Myc. The compound’s optimization for BRD4 potency and physical properties could lead to significant advancements in targeted cancer therapies .

Antibacterial Activity

Derivatives of this compound have shown promise in the field of antibacterial research. They have been tested for in vitro antibacterial activity and have demonstrated moderate to good effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial in the development of new antibiotics .

Antimicrobial Agents

The nitrogen-containing heterocycles of this compound make it a candidate for developing new antimicrobial agents. With infectious diseases being a major challenge to human health, compounds like this could be pivotal in creating more effective treatments .

Oncology Agents

In the realm of oncology, this compound could be utilized as part of a phenotypic systems-based resource for investigational agents. Its properties may contribute to the discovery of novel therapeutic approaches for various types of cancer .

Anti-Proliferative Activity

Research has indicated that similar compounds can have anti-proliferative effects against different cancer cell lines, including breast, hepatocellular, and colorectal carcinoma. This compound could be investigated for its potential to inhibit tumor growth .

Cardiomyocyte Inotropy

Compounds with a pyridazinone structure have been found to augment Ca2+ sensitivity and inhibit phosphodiesterase in cardiomyocytes. This suggests potential applications in the treatment of heart diseases by improving cardiac contractility .

properties

IUPAC Name

4-(4-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN7O/c1-10-17-13(11-2-4-12(19)5-3-11)8-16(27)21-18(17)26(23-10)15-7-6-14-22-20-9-25(14)24-15/h2-7,9,13H,8H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFBRCCANFNDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

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